beta-Caryophyllinic acid

Description

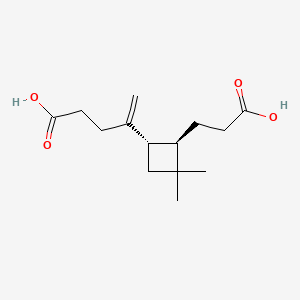

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2R)-2-(2-carboxyethyl)-3,3-dimethylcyclobutyl]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-9(4-6-12(15)16)10-8-14(2,3)11(10)5-7-13(17)18/h10-11H,1,4-8H2,2-3H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTMEDMFNUDFPT-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1CCC(=O)O)C(=C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]([C@H]1CCC(=O)O)C(=C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanisms of Beta Caryophyllinic Acid in the Atmosphere

Precursor Compounds and their Atmospheric Reactivity

The primary precursor to beta-caryophyllinic acid in the atmosphere is the sesquiterpene beta-caryophyllene (B1668595). This compound is highly reactive due to the presence of two carbon-carbon double bonds, one endocyclic (within the nine-membered ring) and one exocyclic (outside the ring structure). Its high reactivity means it has a short atmospheric lifetime, readily undergoing oxidation via several pathways. d-nb.infocore.ac.uk

The reaction with ozone is a dominant degradation pathway for beta-caryophyllene in the atmosphere. core.ac.uk The ozonolysis reaction is rapid, with the ozone molecule preferentially attacking the more reactive endocyclic double bond. nih.govrsc.org This initial reaction forms an energy-rich primary ozonide, which quickly decomposes to produce a range of oxidized products, including beta-caryophyllinic acid. nih.govacs.org The formation of beta-caryophyllinic acid via this pathway is a key process contributing to the formation and growth of SOA particles. nih.gov Studies have shown that the yield of SOA from beta-caryophyllene ozonolysis can range from 5% to over 40%, depending on environmental conditions such as temperature, humidity, and the concentration of other atmospheric compounds. d-nb.infonih.govcopernicus.org

Table 1: Experimental Findings on Beta-Caryophyllene Ozonolysis

| Parameter | Reported Value/Finding | Source(s) |

| Primary Reaction Site | >95% at the endocyclic double bond | nih.govrsc.org |

| OH Radical Yield | 10.4 ± 2.3% (from endocyclic bond) | nih.gov |

| SOA Mass Yield | 27% (at 10 µg m⁻³ organic aerosol) | d-nb.infocopernicus.org |

| Rate Coefficient (295 K) | 1.1 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (for first-gen products) | nih.gov |

| Key Identified Product | Beta-caryophyllinic acid (C₁₄H₂₂O₄) | nih.govacs.orgcopernicus.org |

Photooxidation, primarily initiated by the hydroxyl radical (OH) during the daytime, is another significant atmospheric removal process for beta-caryophyllene. d-nb.info This reaction pathway also leads to the formation of beta-caryophyllinic acid, which has been identified as one of the most abundant products in chamber studies simulating the photooxidation of beta-caryophyllene in the presence of nitrogen oxides (NOx). york.ac.ukresearchgate.net The SOA yields from photooxidation are substantial, with studies reporting values between 20% and 38% under varying NOx conditions. d-nb.infocopernicus.org The process often begins with the addition of an OH radical to one of the double bonds, initiating a cascade of reactions that produce highly oxygenated, low-volatility products that partition into the aerosol phase. copernicus.org Photochemical aging of the initial products can lead to a more complex and more highly oxidized SOA composition over time. york.ac.uk

Beyond ozonolysis and photooxidation, beta-caryophyllene reacts efficiently with both hydroxyl (OH) and nitrate (B79036) (NO₃) radicals.

Hydroxyl Radicals (OH): The reaction with OH radicals is very fast, giving beta-caryophyllene an atmospheric lifetime of approximately 40 minutes under typical daytime OH concentrations. d-nb.info This process contributes significantly to SOA formation, producing a variety of oxygenated compounds. d-nb.infocopernicus.org Furthermore, OH radicals are also a secondary product of beta-caryophyllene ozonolysis, with a yield of about 10%, further influencing the local atmospheric chemistry. nih.gov

Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight, the nitrate radical becomes a crucial oxidant. copernicus.orgd-nb.info The reaction between beta-caryophyllene and NO₃ is a major pathway for its nighttime degradation and results in the formation of organic nitrates and SOA. copernicus.orgresearchgate.net The rate constant for this reaction has been measured at approximately 1.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org This pathway is characterized by the formation of nitrooxy-peroxy radicals, which are precursors to the final stable organic nitrate products.

Table 2: Reactivity of Beta-Caryophyllene with Atmospheric Oxidants

| Oxidant | Typical Conditions | Key Products | Atmospheric Significance | Source(s) |

| Ozone (O₃) | Day/Night | Beta-caryophyllinic acid, Secondary Ozonides, Criegee Intermediates | Dominant pathway, major SOA contributor | core.ac.uknih.gov |

| Hydroxyl Radical (OH) | Daytime | Highly oxygenated products, SOA | Fast reaction, significant SOA formation | d-nb.infocopernicus.org |

| Nitrate Radical (NO₃) | Nighttime | Organic Nitrates (ONs), SOA | Primary nighttime degradation pathway | copernicus.orgresearchgate.net |

Isomeric and Structural Analogues in Formation

Beta-Caryophyllonic Acid Formation

Beta-caryophyllonic acid is a major first-generation oxidation product of beta-caryophyllene. york.ac.uksemanticscholar.org It is formed through the ozonolysis or photooxidation of beta-caryophyllene. copernicus.org Theoretical studies suggest that the ozonolysis of beta-caryophyllene primarily occurs at the endocyclic double bond, leading to the formation of stabilized Criegee intermediates which can then react to form various products, including beta-caryophyllonic acid. nih.gov Chamber studies have identified beta-caryophyllonic acid as one of the most abundant compounds in the SOA formed from beta-caryophyllene oxidation. york.ac.ukdntb.gov.ua Its formation is a key step in the oxidation pathway and it can be further oxidized in subsequent reactions. copernicus.org

Beta-Nocaryophyllonic Acid Generation

Beta-nocaryophyllonic acid is a second-generation oxidation product formed from the further oxidation of first-generation products like beta-caryophyllon aldehyde. copernicus.org Specifically, the ozonolysis of the exocyclic double bond of beta-caryophyllon aldehyde leads to the formation of beta-nocaryophyllonic acid. copernicus.org This compound is an isomer of beta-caryophyllinic acid and is often detected alongside it in SOA analysis. york.ac.ukdntb.gov.ua The generation of beta-nocaryophyllonic acid highlights the importance of multi-generational oxidation in producing a complex mixture of compounds in beta-caryophyllene SOA. copernicus.orgyork.ac.uk

Environmental Factors Influencing Formation

The formation of beta-caryophyllinic acid and other oxidation products is highly dependent on environmental conditions.

Influence of Aerosol Acidity

Aerosol acidity has been shown to enhance the SOA yield from the photooxidation of beta-caryophyllene. caltech.edu Increased acidity leads to different effects on the abundance of individual products. caltech.edu While the mass fraction of beta-caryophyllenic acid remains relatively constant at lower acidities, it shows a significant decrease at higher acidity levels (greater than 400 nmol H+ m-3). nih.gov Conversely, the abundance of organosulfates, which are formed through particle-phase reactions, is positively correlated with aerosol acidity. caltech.edu This suggests that aerosol acidity can alter the reaction pathways, favoring particle-phase reactions and the formation of different sets of products, thereby influencing the concentration of gas-phase derived products like beta-caryophyllinic acid that partition to the aerosol phase. caltech.edunih.gov

Table of Compound Names

| Compound Name |

|---|

| beta-Caryophyllinic acid |

| beta-Caryophyllene |

| beta-Caryophyllonic acid |

| beta-Nocaryophyllonic acid |

| beta-Caryophyllon aldehyde |

Impact of Nitrogen Oxides (NOx) Presence

Research from chamber studies demonstrates that NOx levels have a pronounced effect on the SOA mass yield from β-caryophyllene oxidation. In experiments investigating the oxidation initiated by hydroxyl (OH) radicals, the SOA yield was substantially higher under high-NOx conditions (38%) compared to low-NOx conditions (20%). d-nb.infocopernicus.org This indicates that NOx-dependent pathways can enhance the partitioning of oxidation products to the aerosol phase.

The core of the NOx influence lies in the fate of peroxy radicals (RO2), which are key intermediates in the atmospheric oxidation of volatile organic compounds. In the case of β-caryophyllene, its oxidation leads to first-generation products such as β-caryophyllon aldehyde. copernicus.org Subsequent oxidation of this aldehyde can form an acyl peroxy radical. copernicus.org The reaction pathways of this radical are highly dependent on the concentration of NOx.

Under low-NOx conditions, acyl peroxy radicals are more likely to react with hydroperoxyl radicals (HO2), a reaction that leads to the formation of carboxylic acids. copernicus.org However, in a high-NOx environment, acyl peroxy radicals can react with NO or NO2. copernicus.org The reaction with NO2, for instance, forms peroxyacyl nitrates (PANs), creating a competitive pathway that can reduce the yield of carboxylic acids like β-caryophyllinic acid. copernicus.org

Furthermore, NOx is a precursor to the nitrate radical (NO3), a significant oxidant particularly during nighttime. First-generation oxidation products from β-caryophyllene that still contain a double bond can react with NO3. d-nb.info This initiates a distinct set of reactions leading to the formation of various organic products, including a significant fraction of organonitrates, especially at higher temperatures. d-nb.inforesearchgate.net The formation of these organonitrates represents another major pathway influenced by NOx that competes with the formation of other oxidation products. researchgate.netcopernicus.org

Despite these competing pathways, β-caryophyllinic acid has been consistently identified in laboratory smog chamber experiments that involve the irradiation of β-caryophyllene in the presence of NOx. researchgate.netepa.gov Its detection in these studies confirms that its formation occurs in NOx-rich environments, even with the existence of alternative reaction channels. researchgate.netepa.gov The Master Chemical Mechanism (MCM v3.2), a detailed model of atmospheric chemistry, includes specific pathways for the degradation of β-caryophyllene and explicitly investigates the impact of NOx on the formation mechanism of β-caryophyllinic acid. semanticscholar.orgyork.ac.uk

Data Tables

Table 1: Effect of NOx on Secondary Organic Aerosol (SOA) Yield from β-Caryophyllene Oxidation

This table summarizes the measured SOA mass yield from experiments conducted under different NOx concentrations.

| Oxidant | NOx Level | SOA Mass Yield (%) | Source(s) |

| OH Radical | Low NOx | 20% | d-nb.infocopernicus.org |

| OH Radical | High NOx | 38% | d-nb.infocopernicus.org |

| Ozone | N/A | 27% | d-nb.infocopernicus.org |

Environmental Dynamics and Fate of Beta Caryophyllinic Acid

Atmospheric Distribution and Concentrations

The distribution of beta-caryophyllinic acid in the atmosphere is not uniform, exhibiting significant variations based on season and location. These variations are largely tied to the emissions of its precursor, β-caryophyllene, from vegetation and subsequent atmospheric oxidation.

Seasonal and Spatial Variations in Ambient Aerosol

Studies have revealed distinct seasonal patterns in the concentration of beta-caryophyllinic acid in ambient particulate matter (PM2.5). In Research Triangle Park, North Carolina, for instance, concentrations were found to be 0.5, 0.9, 7.0, and 0.5 ng m⁻³ during the winter, spring, summer, and fall, respectively. researchgate.netepa.gov This summer peak aligns with the increased emissions of β-caryophyllene from plants and trees during warmer months. researchgate.netepa.gov Similarly, at the SMEAR II station in Finland, the highest concentrations of beta-caryophyllinic acid were observed during the summer. d-nb.infocopernicus.org In contrast, a study in urban Beijing observed a dominance of beta-caryophyllinic acid in the winter, which was potentially associated with local biomass burning. nih.gov Another study in Bengbu, China, found the highest concentrations in autumn and the lowest in summer, a trend also observed in Guangzhou and Hong Kong. researchgate.netmdpi.com

The spatial distribution of beta-caryophyllinic acid has also been investigated. In the southeastern and midwestern United States, it is estimated that β-caryophyllene SOA contributes about 1–10% of the atmospheric aerosol organic mass. copernicus.org At Mt. Gongga, a significant seasonal variation was observed, with the highest value in winter (27.3 ± 16.8 ng/m³) and the lowest in summer (4.53 ± 2.09 ng/m³). researchgate.net At Mt. Tai, the daytime concentration (20.8 ± 8.2 ng m–3) was higher than the nighttime concentration (11.7 ± 6.3 ng m–3). aaqr.org

| Location | Season/Time | Concentration (ng m⁻³) |

|---|---|---|

| Research Triangle Park, NC, USA | Winter | 0.5 |

| Research Triangle Park, NC, USA | Spring | 0.9 |

| Research Triangle Park, NC, USA | Summer | 7.0 |

| Research Triangle Park, NC, USA | Fall | 0.5 |

| Finland (SMEAR II) | Summer | Highest of the year |

| Bengbu, China | Autumn | Highest of the year |

| Bengbu, China | Summer | Lowest of the year |

| Mt. Gongga | Winter | 27.3 ± 16.8 |

| Mt. Gongga | Summer | 4.53 ± 2.09 |

| Mt. Tai | Daytime | 20.8 ± 8.2 |

| Mt. Tai | Nighttime | 11.7 ± 6.3 |

Detection in Chamber and Field Samples

Beta-caryophyllinic acid has been identified in both controlled laboratory (chamber) experiments and ambient field samples, solidifying its role as a tracer for β-caryophyllene SOA. researchgate.netepa.govcopernicus.org Smog chamber experiments irradiating β-caryophyllene with nitrogen oxides produced SOA containing beta-caryophyllinic acid. researchgate.netepa.gov Field studies in various locations, including Research Triangle Park, North Carolina, and sites in the southeastern United States, have confirmed its presence in ambient PM2.5. researchgate.netepa.govcopernicus.org However, the detection of beta-caryophyllinic acid in ambient samples can be complicated by the presence of β-nocaryophyllonic acid, as they share the same chemical formula (C14H22O4) and are difficult to differentiate using accurate mass measurements alone. copernicus.org Chromatographic retention times are often used in conjunction with mass spectrometry to distinguish between these isomers. copernicus.org

Contribution to Secondary Organic Aerosol (SOA) Mass

The formation of beta-caryophyllinic acid is a key process in the contribution of β-caryophyllene to the total mass of secondary organic aerosols in the atmosphere.

Condensation Potential and Vapor Pressure Considerations

Beta-caryophyllinic acid and other oxidation products of β-caryophyllene have low volatilities, which is a critical factor in their partitioning from the gas phase to the particle phase, thus contributing to SOA mass. acs.orgnih.gov The saturation vapor pressure of beta-caryophyllinic acid has been estimated to be as low as 3.3 × 10⁻¹³ Pa, indicating a high potential for condensation. copernicus.org This low volatility is attributed to its long carbon skeleton and multiple functional groups. copernicus.org The condensation of these low-volatility compounds is a key step in the formation and growth of SOA particles. acs.orgnih.gov Temperature plays a significant role in this process; lower temperatures reduce the saturation vapor pressure of these compounds, driving them into the particle phase. nih.gov

Role in New Particle Formation (NPF)

The low vapor pressure of β-caryophyllene oxidation products, including beta-caryophyllinic acid, suggests they can play an important role in new particle formation (NPF). copernicus.org NPF is the process by which new aerosol particles are formed from gaseous precursors. Highly oxidized molecules (HOMs) and ultralow-volatility organic compounds (ULVOCs) derived from sesquiterpenes like β-caryophyllene are considered efficient nucleators. researchgate.netnih.gov Chamber experiments have shown that the addition of even a small amount of β-caryophyllene to a mixture of other biogenic volatile organic compounds can significantly increase the yield of ULVOCs and double the rate of new particle formation. nih.gov

Long-range Atmospheric Transport Implications

The presence of beta-caryophyllinic acid in remote locations suggests its involvement in the long-range transport of atmospheric pollutants. A study in the western North Pacific region found a significant correlation between beta-caryophyllinic acid and levoglucosan, a tracer for biomass burning. researchgate.net This correlation suggests that β-caryophyllene, accumulated in plants, can be released during biomass burning events and subsequently undergo oxidation to form beta-caryophyllinic acid during long-range transport. researchgate.net Similarly, studies in East China have linked the presence of beta-caryophyllinic acid to biomass burning and long-distance transport. researchgate.netnih.gov These findings indicate that beta-caryophyllinic acid can serve as a tracer not only for biogenic SOA but also for aged air masses influenced by biomass combustion.

Sources and Emission Linkages.

Biomass and Wood Burning Emissions.

Beta-caryophyllinic acid is recognized as a significant secondary organic aerosol (SOA) tracer compound, originating from the atmospheric oxidation of β-caryophyllene. A notable source of its precursor, β-caryophyllene, into the atmosphere is the combustion of biomass and wood. cas.cnaaqr.orggrafiati.com Scientific investigations have established a clear linkage between biomass burning events and elevated atmospheric concentrations of beta-caryophyllinic acid, particularly during cooler seasons when residential heating and agricultural burning are more prevalent. cas.cnnih.gov

Atmospheric concentration data further solidifies this connection. During a study in a rural area of the North China Plain, a period influenced by intensive regional biomass burning (P1) showed significantly higher concentrations of beta-caryophyllinic acid compared to a period representing only local emissions (P2). copernicus.org The mean concentration during the biomass burning period was approximately 8.5 times higher, highlighting the substantial impact of these emissions on atmospheric levels of this compound. copernicus.org

The following tables present data from a study in the North China Plain, illustrating the impact of biomass burning on atmospheric concentrations of beta-caryophyllinic acid, and the strong correlation observed with the biomass burning tracer levoglucosan.

Table 1: Atmospheric Concentrations of Beta-Caryophyllinic Acid During Periods With and Without Significant Biomass Burning (BB) Influence

| Period | Description | Mean Concentration (ng m⁻³) | Concentration Range (ng m⁻³) |

| P1 | Influenced by intensive regional BB | 35 ± 21 | 0.49 - 78 |

| P2 | Representative of local emissions | 4.1 ± 1.2 | Not specified |

| Data sourced from a study in the North China Plain. copernicus.org |

Table 2: Correlation of Beta-Caryophyllinic Acid with Biomass Burning Tracer (Levoglucosan)

| Study Location | Correlation (R²) | Season/Conditions |

| North China Plain | 0.80 | Period with intensive biomass burning |

| Central China (Aircraft Study) | 0.83 | Spring |

| Data sourced from atmospheric studies. grafiati.comcopernicus.org |

These findings collectively underscore the importance of biomass and wood combustion as a primary emission source of β-caryophyllene, which in turn leads to the formation of beta-caryophyllinic acid in the atmosphere.

Analytical Methodologies for Characterization and Quantification of Beta Caryophyllinic Acid

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of β-caryophyllinic acid, providing the necessary separation from complex sample matrices, such as ambient particulate matter or smog chamber-generated aerosols. researchgate.netrsc.org Both gas and liquid chromatography have been successfully applied.

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile organic compounds. However, due to the low volatility and polar nature of β-caryophyllinic acid, direct analysis by GC-MS is challenging. The presence of a carboxylic acid functional group necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netrsc.org This chemical modification is essential to achieve good chromatographic peak shape and prevent thermal degradation in the GC injector and column. researchgate.netresearchgate.net

Derivative-based GC-MS methods have been successfully used to identify and quantify β-caryophyllinic acid in both ambient aerosol samples and laboratory-generated SOA. researchgate.net

For enhanced sensitivity and selectivity, GC-MS analysis is often performed in the selected ion monitoring (SIM) mode. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte. This approach significantly improves the signal-to-noise ratio, allowing for lower detection limits, which is critical when analyzing trace concentrations found in atmospheric samples. tandfonline.comfrontiersin.org

In the analysis of β-caryophyllinic acid, SIM mode is applied to the derivatized molecule. For the trimethylsilyl (B98337) (TMS) derivative of β-caryophyllinic acid, formed by reaction with BSTFA, specific ions are monitored for its detection and quantification. Research has demonstrated the use of extracted ion chromatograms for m/z 309, 383, and 427 to positively identify the BSTFA derivative of β-caryophyllinic acid in both smog chamber and ambient aerosol extracts. researchgate.net

Table 1: GC-MS SIM Ions for Derivatized β-Caryophyllinic Acid

| Derivative | Derivatization Reagent | Monitored Ions (m/z) | Source |

|---|

Derivatization is a critical sample preparation step for the GC-MS analysis of polar compounds like β-caryophyllinic acid. researchgate.net The primary goal is to replace the active hydrogen in the carboxylic acid group with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability. researchgate.net The two most common procedures for carboxylic acids are silylation and methylation (esterification). rsc.orgresearchgate.net

Silylation: This is the most frequently reported derivatization method for β-caryophyllinic acid. researchgate.netaaqr.org The procedure typically involves reacting the sample extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like pyridine (B92270) or trimethylchlorosilane (TMCS). researchgate.netaaqr.orguni-hannover.de The reaction converts the carboxylic acid into its trimethylsilyl (TMS) ester. For instance, dried sample extracts are heated with a mixture of BSTFA and pyridine (e.g., at 70°C for 3 hours) to ensure complete derivatization before GC-MS injection. aaqr.org Silylation is favored for its efficiency and the good chromatographic properties of the resulting derivatives. researchgate.net

Methylation: This process converts the carboxylic acid into its corresponding methyl ester. While less commonly cited specifically for β-caryophyllinic acid, it is a standard technique for acid analysis. researchgate.netrsc.org Reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF₃-methanol) are used for esterification. researchgate.net On-column methylation, using reagents like tetramethylammonium (B1211777) acetate (B1210297) (TMAA), is another approach that simplifies sample preparation by performing the derivatization reaction directly in the hot GC inlet. nih.gov Chemical ionization (CI) mass spectra of the methyl ester derivative of β-caryophyllinic acid have been reported in literature. researchgate.net

Liquid chromatography-mass spectrometry offers a significant advantage over GC-MS by often allowing for the analysis of polar, low-volatility, and thermally labile compounds like β-caryophyllinic acid in their native form, without the need for derivatization. rsc.org This simplifies sample preparation and avoids potential artifacts from the derivatization process. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase to separate the compounds. nih.gov

This technique has been instrumental in identifying β-caryophyllinic acid and other oxidation products in studies of secondary organic aerosol. nih.gov Tandem mass spectrometry (MS/MS or MS²) experiments can be used to confirm the identity of analytes by fragmenting the parent ion and analyzing the resulting product ions, providing greater structural confirmation. nih.gov

A particularly powerful implementation of LC-MS is Ultra Performance Liquid Chromatography coupled with Electrospray Ionization-Time-of-Flight Mass Spectrometry (UPLC/ESI-TOFMS). phcog.com UPLC systems use columns with smaller particles (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. phcog.com

ESI is a soft ionization technique that generates intact molecular ions (or quasi-molecular ions, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), making it ideal for polar molecules. d-nb.info TOF mass analyzers provide high-resolution and accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound, greatly aiding in its identification. phcog.comd-nb.info

UPLC/ESI-TOFMS has been a key analytical tool in atmospheric chemistry for characterizing the complex composition of secondary organic aerosols, including the identification of β-caryophyllinic acid. Analysis is often performed in negative ESI mode, which is highly sensitive for deprotonating carboxylic acids to form [M-H]⁻ ions. d-nb.info It is important to note that without authentic standards, differentiating between isomers with the same chemical formula, such as β-caryophyllinic acid and β-nocaryophyllonic acid (C₁₄H₂₂O₄), can be challenging based solely on accurate mass measurements. researchgate.net

Table 2: Representative UPLC/ESI-TOFMS Analytical Parameters

| Parameter | Typical Conditions | Source |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | phcog.com |

| Mobile Phase A | 0.1% Formic Acid in Water | phcog.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | phcog.com |

| Flow Rate | 0.3 - 1.0 mL/min | phcog.comnih.gov |

| Column Temperature | 25 - 40 °C | phcog.comnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), often in Negative Mode | d-nb.info |

| Scan Range | m/z 50 - 1700 | phcog.comd-nb.info |

| Capillary Voltage | 2500 - 4500 V | phcog.comd-nb.info |

| Nebulizer Gas | Nitrogen | d-nb.info |

Selected Ion Monitoring (SIM) Mode Applications.

Liquid Chromatography-Mass Spectrometry (LC-MS).

Spectrophotometric Methods

Spectrophotometric methods, such as Fourier Transform Infrared (FTIR) spectroscopy, are generally not used for the specific quantification of β-caryophyllinic acid in complex mixtures. researchgate.netscirp.org Their strength lies in the ability to quantify total amounts of specific functional groups present in a sample. rsc.org

UV-Visible spectrophotometry is also a common technique for analyzing organic compounds, particularly those with chromophores like conjugated double bonds. jchps.comcabidigitallibrary.org However, the isolated carbonyl group and double bond in β-caryophyllinic acid would not produce a strong or unique enough signal for selective quantification in a complex environmental sample where many other compounds would interfere. jchps.com

Sampling and Extraction Protocols for Atmospheric Measurement

The atmospheric measurement of beta-caryophyllinic acid primarily involves the collection of particulate matter followed by specific extraction procedures to isolate the compound for analysis.

Aerosol Sampling: Atmospheric beta-caryophyllinic acid exists in the aerosol phase. Therefore, sampling protocols are centered on collecting fine particulate matter (PM₂.₅). researchgate.netepa.gov High-volume samplers are typically used to collect PM₂.₅ samples on filters over a 24-hour period. researchgate.net In some studies, aircraft have been used to collect atmospheric aerosol samples at various altitudes to study the vertical distribution of the compound. copernicus.org

Another advanced sampling technique is the use of a particle-into-liquid sampler (PILS). nih.gov The PILS collects aerosol particles and introduces them into a liquid stream, which provides a sample with high time resolution and minimizes artifact formation. nih.gov

Extraction Protocols: Once the aerosol sample is collected, beta-caryophyllinic acid must be extracted from the filter or aqueous sample.

Solvent Extraction and Derivatization: For samples collected on filters, a common method involves solvent extraction. The filter portions are typically extracted with a suitable solvent like dichloromethane. Following extraction, the organic extracts are often concentrated and then subjected to a derivatization process. researchgate.net A widely used derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic functional groups into their trimethylsilyl esters. researchgate.net This process increases the volatility and thermal stability of the compound, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netrsc.org Diazomethane can also be used to convert the acid to its methyl ester derivative for GC-MS analysis. researchgate.net

Solid-Phase Extraction (SPE): For aqueous samples, such as those obtained from a PILS, solid-phase extraction is an effective pretreatment method. nih.gov A study optimized a method using a combination of anion exchange and hydrophilic-lipophilic balance materials. nih.gov This approach achieved extraction efficiencies of approximately 100% for organic acids in the concentration range of 12.5 to 50 ng/mL. nih.gov However, this method was found to be less successful for aldehydes. nih.gov

Filter-based Thermal Desorption: The Filter Inlet for Gases and AEROsols (FIGAERO) coupled to a chemical ionization mass spectrometer (CIMS) represents another approach. copernicus.orgcopernicus.org In this technique, particles are collected on a Teflon filter. The filter is then heated in a stream of inert gas, causing the thermal desorption of the collected compounds, which are then analyzed directly by the CIMS. copernicus.orgcopernicus.org

The table below summarizes various sampling and extraction protocols used in the atmospheric measurement of beta-caryophyllinic acid.

Table 1: Sampling and Extraction Protocols for Beta-Caryophyllinic Acid

| Sampling Method | Extraction/Pretreatment | Analytical Technique | Reference |

|---|---|---|---|

| High-Volume PM₂.₅ Sampler | Solvent Extraction followed by BSTFA Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netepa.gov |

| Particle-Into-Liquid Sampler (PILS) | Solid-Phase Extraction (SPE) with anion exchange and hydrophilic-lipophilic balance materials | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | nih.gov |

| Aircraft-based PM₁₀ collection | Solvent Extraction followed by BSTFA Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | copernicus.org |

| Offline particle collection on Teflon filters | Thermal desorption via FIGAERO inlet | Chemical Ionization Mass Spectrometry (CIMS) | copernicus.orgcopernicus.org |

Standardization and Calibration Approaches

Accurate quantification of beta-caryophyllinic acid relies on robust standardization and calibration methods. The availability of authentic standards is a significant challenge, often necessitating the use of surrogate compounds. nih.govrsc.org

Use of Authentic and Surrogate Standards: Ideally, quantification is performed using an authentic standard of beta-caryophyllinic acid. copernicus.orgcopernicus.org However, due to its limited commercial availability, researchers have often relied on surrogate standards. Cis-pinonic acid, a more readily available oxidation product of α-pinene, has been used as a surrogate for the quantification of beta-caryophyllinic acid in studies where an authentic standard was not available. nih.govrsc.org The use of a surrogate introduces uncertainty, as the response factor of the surrogate in the analytical instrument may differ from that of the target analyte. rsc.org In some cases, beta-caryophyllinic acid is synthesized in the laboratory via the oxidation of β-caryophyllene to create a standard for analysis. nih.govacs.org

Instrument Calibration: Calibration curves are generated to relate the instrument's response to the concentration of the analyte.

For GC-MS analysis: Calibration is typically performed by analyzing solutions of the standard (authentic or surrogate) at various known concentrations. ijcrt.orglmaleidykla.lt

For FIGAERO-CIMS: Calibration can be performed by depositing a known amount of a standard solution (e.g., beta-caryophyllinic acid dissolved in methanol) onto a filter. copernicus.org The filter is then analyzed via thermal desorption, and the instrument's response is recorded. A calibration curve is constructed by plotting the instrument signal against the known amount of the standard. One study reported a sensitivity of (2.4 +0.96 / -0.63) counts per second per part-per-trillion by volume (cps ppt⁻¹) for beta-caryophyllinic acid using this method. copernicus.orgcopernicus.org

Method detection limits (MDLs) are crucial for determining the lowest concentration of an analyte that can be reliably detected. For beta-caryophyllinic acid, an MDL of 0.15 ng m⁻³ has been reported for an analytical method using GC-MS. aaqr.org Limits of detection (LOD) for organic acids using HPLC-MS after SPE have been reported in the range of 9 to 27 µg/L of the extracted sample, with limits of quantitation (LOQ) from 31 to 90 µg/L. nih.gov

The table below presents a summary of measured atmospheric concentrations of beta-caryophyllinic acid from various studies, highlighting the variability based on location and season.

Table 2: Reported Atmospheric Concentrations of Beta-Caryophyllinic Acid

| Location | Season/Conditions | Concentration Range (ng m⁻³) | Mean/Median Concentration (ng m⁻³) | Reference |

|---|---|---|---|---|

| Research Triangle Park, NC, USA | Summer | - | 7.0 | researchgate.netepa.gov |

| Research Triangle Park, NC, USA | Spring | - | 0.9 | researchgate.netepa.gov |

| Research Triangle Park, NC, USA | Winter/Fall | - | 0.5 | researchgate.netepa.gov |

| Boreal Forest, Finland | Summer | 7.87 (mean), 6.07 (median) | d-nb.info | |

| Mt. Tai, China | Summer (Daytime) | - | 20.8 ± 8.2 | aaqr.org |

| Mt. Tai, China | Summer (Nighttime) | - | 11.7 ± 6.3 | aaqr.org |

| Central China (Aircraft) | Summer | - | Mean 39 (as part of total isoprene/terpene SOA) | copernicus.org |

| Central China (Aircraft) | Spring | - | Mean 15 (as part of total isoprene/terpene SOA) | copernicus.org |

Computational and Theoretical Studies on Beta Caryophyllinic Acid

Molecular Modeling of Formation Pathways

The formation of beta-caryophyllinic acid originates from the atmospheric oxidation of its precursor, β-caryophyllene, a common sesquiterpene emitted by plants. rsc.org Theoretical models, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the intricate reaction pathways. rsc.orgscispace.com

The initial and most significant step is the reaction of β-caryophyllene with ozone (O₃). rsc.org Computational studies have shown that O₃ preferentially attacks the more reactive endocyclic double bond of the β-caryophyllene molecule, a process that occurs with no energy barrier. rsc.orgscispace.com This ozonolysis leads to the formation of a primary ozonide, which is highly unstable and rapidly decomposes to form a Criegee intermediate (CI) and a carbonyl compound. rsc.org

Theoretical calculations have detailed the subsequent isomerization and reaction channels of the Criegee intermediate. rsc.org One of the key pathways involves a series of intramolecular hydrogen shifts and subsequent reactions that ultimately lead to the formation of various oxidation products, including beta-caryophyllinic acid. rsc.orgcopernicus.org These models have also explored the formation of other significant products like β-caryophyllonic acid and secondary ozonides. rsc.org The formation of beta-caryophyllinic acid is a multi-step process involving the stabilized Criegee intermediate channel. copernicus.org

The following table summarizes the key steps in the modeled formation pathway of beta-caryophyllinic acid from β-caryophyllene ozonolysis.

| Step | Reactants | Key Intermediates/Products | Computational Method |

| 1 | β-caryophyllene + O₃ | Primary Ozonide | DFT |

| 2 | Primary Ozonide | Criegee Intermediate + Carbonyl | DFT |

| 3 | Criegee Intermediate | Stabilized Criegee Intermediate | RRKM/Master Equation Analysis |

| 4 | Stabilized Criegee Intermediate | Various Oxidation Products | DFT |

| 5 | Further Oxidation | beta-Caryophyllinic Acid | DFT |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations have been pivotal in understanding the reactivity of beta-caryophyllinic acid and its precursors. These calculations provide detailed information on reaction energetics, transition states, and rate constants that are often difficult to obtain through experimental methods alone.

DFT calculations have been used to investigate the reaction of β-caryophyllene with hydroxyl (OH) radicals and nitrate (B79036) (NO₃) radicals, which are other important atmospheric oxidants. semanticscholar.org These studies help to determine the branching ratios of different reaction pathways under various atmospheric conditions.

Recent theoretical work has also explored novel reaction pathways, such as the intersystem crossing of a dioxirane (B86890) to a triplet bis(oxy) biradical intermediate, providing a more complete picture of the complex chemistry involved. rsc.org

Atmospheric Chemical Mechanism (MCM) Integration and Evaluation

The Master Chemical Mechanism (MCM) is a near-explicit chemical mechanism that describes the degradation of volatile organic compounds in the troposphere. The detailed mechanistic information for β-caryophyllene oxidation, including the formation of beta-caryophyllinic acid, has been incorporated into versions of the MCM (e.g., MCM v3.2 and v3.3.1). semanticscholar.orgcopernicus.orgd-nb.info

The MCM represents the formation of beta-caryophyllinic acid (denoted as C137CO2H in MCM v3.2) from the ozonolysis of β-caryophyllene. semanticscholar.orgcopernicus.org The mechanism includes a detailed representation of the gas-phase chemistry, accounting for reactions with O₃, OH, and NO₃ radicals. semanticscholar.orgcopernicus.org The performance of the MCM in predicting the formation of beta-caryophyllinic acid and other oxidation products has been evaluated against chamber experiment data. semanticscholar.orgcopernicus.org These evaluations have shown that the MCM provides a generally acceptable description of β-caryophyllene degradation, though some discrepancies highlight areas for further research. semanticscholar.orgcopernicus.org For instance, the impact of NOx on the formation of beta-caryophyllinic acid is an area of ongoing investigation. semanticscholar.orgcopernicus.org

The integration into the MCM allows for the simulation of beta-caryophyllinic acid concentrations in large-scale atmospheric models, helping to assess its contribution to secondary organic aerosol (SOA) formation. d-nb.info

Prediction of Atmospheric Lifetimes and Fate

Computational studies are crucial for predicting the atmospheric lifetimes of both the precursor, β-caryophyllene, and its oxidation product, beta-caryophyllinic acid. The atmospheric lifetime of a compound is determined by its reaction rates with key atmospheric oxidants.

For β-caryophyllene, theoretical calculations of the rate coefficients for its reaction with O₃, OH, and NO₃ radicals have been performed. rsc.org These calculations are in general agreement with experimental measurements, which show that the lifetime of β-caryophyllene is very short, on the order of minutes to hours. copernicus.orgd-nb.inforesearchgate.net The dominant loss process for β-caryophyllene is its reaction with ozone. copernicus.org

Once formed, beta-caryophyllinic acid can also undergo further chemical reactions or be removed from the atmosphere through physical processes. Its low volatility, as estimated from its structure, suggests that it will predominantly partition to the particle phase, contributing to the formation and growth of SOA. acs.orgcopernicus.org The atmospheric lifetime of beta-caryophyllinic acid with respect to further gas-phase oxidation is likely to be on the order of hours, assuming it remains in the gas phase. copernicus.org However, its partitioning to the aerosol phase significantly alters its ultimate fate, where it can undergo heterogeneous or condensed-phase reactions.

The following table provides estimated atmospheric lifetimes of β-caryophyllene with respect to major atmospheric oxidants.

| Reactant | Oxidant | Estimated Lifetime |

| β-caryophyllene | O₃ | ~2 minutes |

| β-caryophyllene | NO₃ | ~3 minutes |

| β-caryophyllene | OH | ~53 minutes |

These short lifetimes underscore the rapid conversion of β-caryophyllene to oxidation products like beta-caryophyllinic acid in the atmosphere. researchgate.net

Future Research Directions and Unexplored Areas

Refined Understanding of Formation Kinetics under Diverse Conditions

Future investigations will aim to achieve a more detailed understanding of the formation kinetics of β-caryophyllinic acid under a wider range of atmospheric conditions. While it is known that β-caryophyllinic acid is a significant product of β-caryophyllene ozonolysis, the precise reaction rates and yields can vary substantially with temperature, humidity, and the presence of other atmospheric constituents like nitrogen oxides (NOx). d-nb.infocopernicus.orgnih.govcopernicus.org

Studies have shown a nonmonotonic dependence of particle volatility on formation temperature, indicating that the chemical composition and, consequently, the formation pathways of β-caryophyllene oxidation products are temperature-dependent. nih.govacs.org For instance, experiments conducted over a tropospheric temperature range of 213–313 K revealed that the formation of different isomers and the prevalence of dimer/oligomer formation are strongly influenced by temperature. nih.govacs.org Lower temperatures appear to favor the formation of dimers and oligomers, which can thermally fragment to other compounds. nih.gov

Furthermore, the presence of NOx can alter the oxidation pathways, potentially affecting the yield of β-caryophyllinic acid. d-nb.infocopernicus.org The Master Chemical Mechanism (MCM) v3.2, a detailed gas-phase chemical mechanism, has been developed to model the degradation of β-caryophyllene and the formation of its oxidation products, including β-caryophyllinic acid. copernicus.orgsemanticscholar.orgdntb.gov.ua However, uncertainties remain, particularly concerning the impact of NOx on the ozonolysis mechanism and the precise yields of various products. copernicus.org Future research should focus on targeted laboratory experiments and chamber studies that systematically vary these parameters to provide more accurate kinetic data for atmospheric models.

Development of Advanced Analytical Techniques for Speciation

The accurate identification and quantification of β-caryophyllinic acid and its isomers in complex atmospheric samples remain a challenge. Current analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been instrumental in detecting β-caryophyllinic acid. researchgate.netunibe.chresearchgate.netrsdjournal.orgresearchgate.netrsdjournal.org However, the potential for multiple isomers and the presence of a complex matrix of other organic compounds necessitate the development of more sophisticated analytical methods. unibe.ch

Future efforts should focus on developing advanced analytical techniques with higher resolution and sensitivity for the speciation of β-caryophyllinic acid. This includes the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to differentiate between isomers and provide more detailed structural information. unibe.chyork.ac.ukacs.org Additionally, techniques that combine separation methods, such as two-dimensional gas chromatography (GCxGC), can offer enhanced separation of complex mixtures. The development and validation of certified reference standards for β-caryophyllinic acid and its primary isomers are also crucial for accurate quantification in ambient aerosol samples. researchgate.net

Global Modeling of beta-Caryophyllinic Acid Contributions to SOA

β-Caryophyllinic acid serves as a key tracer for secondary organic aerosol (SOA) derived from β-caryophyllene. copernicus.orgnih.govacs.orgresearchgate.netresearchgate.netnih.gov Given the significant global emissions of β-caryophyllene, accurately modeling its contribution to global SOA is essential for understanding air quality and climate. acs.orgcopernicus.org Current chemical transport models, such as the Community Multiscale Air Quality (CMAQ) model, have been modified to include the formation of β-caryophyllinic acid to estimate the contribution of sesquiterpenes to SOA. nih.gov

These modeling studies have highlighted significant variations in the tracer-to-SOA ratios (fSOA), suggesting that using constant values derived from chamber studies can lead to considerable errors in estimating terpene SOA. nih.gov Future research should focus on improving the representation of β-caryophyllinic acid formation and its subsequent atmospheric processing in global models. This requires incorporating the refined kinetic data from laboratory studies and advanced analytical measurements from field campaigns. By improving the accuracy of these models, scientists can better predict the impact of biogenic emissions on global aerosol burdens and their associated climate feedbacks.

Investigation of Further Degradation Products and Mechanisms

While β-caryophyllinic acid is a known oxidation product, it can undergo further degradation in the atmosphere, leading to the formation of a new generation of smaller, more oxidized compounds. d-nb.infocopernicus.orgsemanticscholar.org The Master Chemical Mechanism (MCM) v3.2 provides a framework for the degradation of β-caryophyllene, including speculative pathways for the formation and further reactions of β-caryophyllinic acid. copernicus.orgsemanticscholar.orgdntb.gov.ua

The formation of β-caryophyllinic acid is thought to proceed through the isomerization of an acyloxy radical, a mechanism analogous to the formation of pinic acid from α-pinene. semanticscholar.org However, the subsequent degradation of β-caryophyllinic acid is less understood. There is evidence that photochemical aging leads to a more complex SOA composition with a larger contribution from lower molar mass, higher-generation products. york.ac.uk A good correlation between β-caryophyllinic acid and pinic acid in atmospheric samples suggests that they may undergo similar aging processes. d-nb.info Future research should employ advanced analytical techniques to identify and quantify these later-generation products in both laboratory and field studies. Elucidating these degradation mechanisms is crucial for a complete understanding of the atmospheric lifecycle of β-caryophyllene oxidation products and their ultimate fate.

Role in Cloud Condensation Nuclei (CCN) Activity

The chemical composition of SOA particles significantly influences their ability to act as cloud condensation nuclei (CCN), thereby impacting cloud formation and radiative forcing. copernicus.orgnih.govacs.orglu.sedntb.gov.uad-nb.infocore.ac.uk Oxidation products derived from β-caryophyllene have been shown to exhibit higher surface activity than those from monoterpenes like α-pinene, which can reduce the critical supersaturation required for cloud droplet activation. nih.govacs.org

Specifically, β-caryophyllene oxidation products can significantly reduce surface tension, leading to larger droplet diameters before activation. nih.gov However, the CCN activity of β-caryophyllene SOA is complex and depends on various factors, including the specific mixture of oxidation products and their interaction with other atmospheric components like ammonium (B1175870) sulfate. nih.govacs.org For instance, some studies have found that β-caryophyllene SOA is only slightly CCN active, and its activity can be influenced by the presence of volatile or semi-volatile compounds. lu.sed-nb.info The hygroscopicity parameter, κ, for β-caryophyllene SOA has been reported to be relatively low. d-nb.info

Future research should focus on systematically investigating the CCN activity of individual and mixed β-caryophyllene oxidation products, including β-caryophyllinic acid. This will involve laboratory experiments using cloud condensation nuclei counters to measure the critical supersaturation of well-characterized aerosols. Understanding the relationship between the molecular structure of these compounds and their CCN activity will provide crucial data for improving the representation of aerosol-cloud interactions in climate models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.